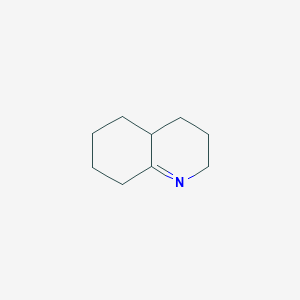
2,3,4,4a,5,6,7,8-octahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,5,6,7,8-octahydroquinoline is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of quinoline, where the aromatic ring is partially hydrogenated, resulting in a saturated bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6,7,8-octahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline under high pressure in the presence of a catalyst such as palladium on carbon. The reaction typically occurs in a solvent like ethanol or acetic acid at elevated temperatures.
Another method involves the cyclization of appropriate precursors. For example, the reaction of cyclohexanone with ammonia or primary amines under acidic conditions can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to convert quinoline to its hydrogenated form.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4a,5,6,7,8-octahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic substitution reactions can occur on the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Halogenated octahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2,3,4,4a,5,6,7,8-octahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4,4a,5,6,7,8-octahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, which is fully aromatic.
Decahydroquinoline: A fully saturated derivative.
Tetrahydroquinoline: A partially hydrogenated derivative with fewer hydrogen atoms added compared to 2,3,4,4a,5,6,7,8-octahydroquinoline.
Uniqueness
This compound is unique due to its specific degree of hydrogenation, which imparts distinct chemical and physical properties. Its partially saturated structure allows for a balance between stability and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
1074-06-2 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h8H,1-7H2 |
Clave InChI |
CHNGBZJSFRNNKJ-UHFFFAOYSA-N |
SMILES |
C1CCC2=NCCCC2C1 |
SMILES canónico |
C1CCC2=NCCCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


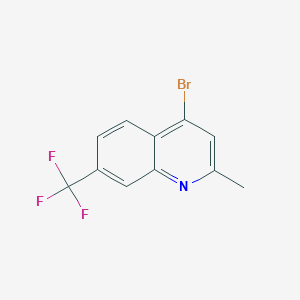
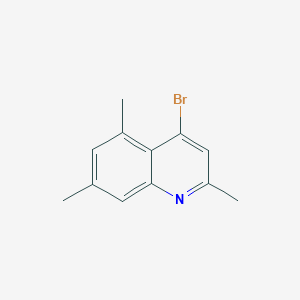
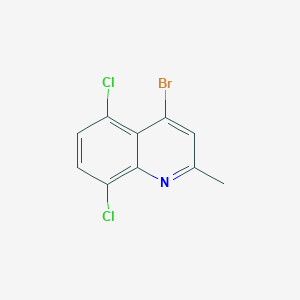
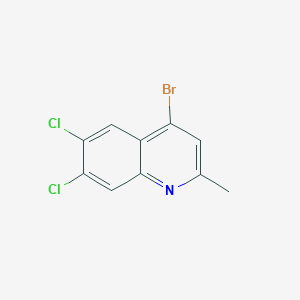
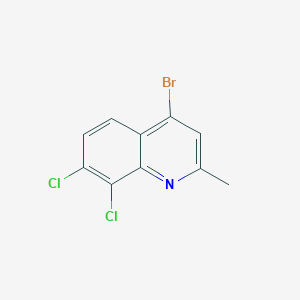

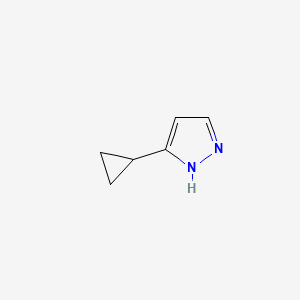
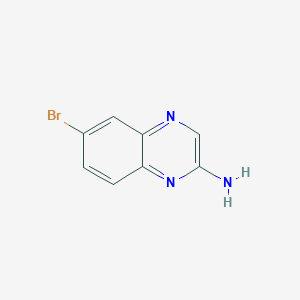
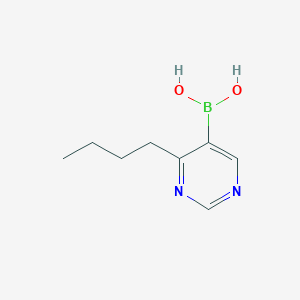
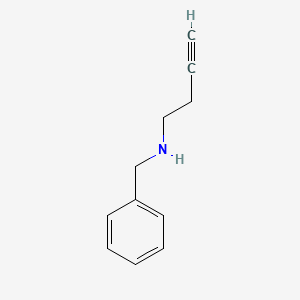
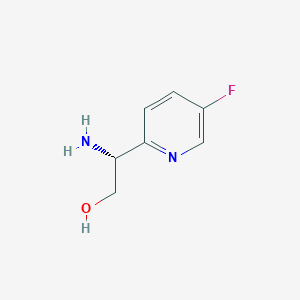
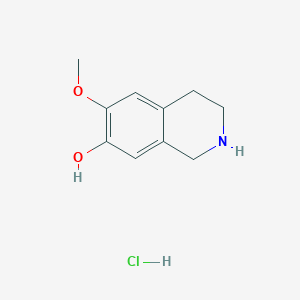
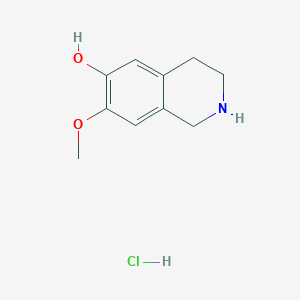
![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)
